

(R)-TISCH for Imaging Neurodegenerative Diseases: An In-depth Technical Guide

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Compound of Interest

Compound Name: **TISCH**

Cat. No.: **B1198486**

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Introduction

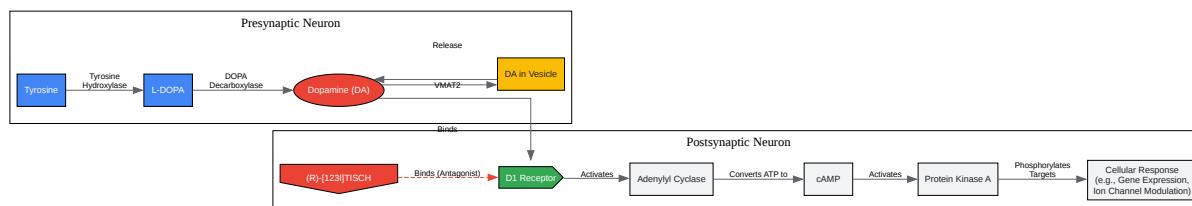
(R)-**TISCH**, or more formally, the R(+) isomer of 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a highly selective and high-affinity radioligand for the central nervous system (CNS) dopamine D1 receptor.^{[1][2]} While not a direct marker for the hallmark proteinopathies of many neurodegenerative diseases (e.g., amyloid-beta, tau, or alpha-synuclein), (R)-**TISCH** serves as a critical tool for *in vivo* imaging of the dopaminergic system, which is significantly implicated in the pathophysiology of several neurodegenerative conditions, most notably Parkinson's disease.^{[3][4][5]} Alterations in dopamine D1 receptor density and function are also observed in other neurodegenerative disorders such as Alzheimer's disease and Lewy body dementia, making (R)-**TISCH** a valuable asset for differential diagnosis, disease progression monitoring, and evaluating the efficacy of therapeutic interventions targeting the dopaminergic system.^{[6][7][8][9][10]} This guide provides a comprehensive overview of (R)-**TISCH**, including its mechanism of action, synthesis and radiolabeling protocols, and its application in imaging neurodegenerative diseases.

Core Properties and Mechanism of Action

(R)-**TISCH** is an analog of the well-characterized D1 antagonist SCH 23390.^{[1][11]} Its mechanism of action for imaging lies in its ability to specifically bind to D1 dopamine receptors in the brain. When labeled with a suitable radioisotope, such as iodine-123, it can be administered intravenously and its distribution quantified using single-photon emission

computed tomography (SPECT).[\[11\]](#)[\[12\]](#) The resulting images provide a map of D1 receptor density in various brain regions.

The dopaminergic system, particularly the nigrostriatal pathway, is crucial for motor control, and its degeneration is a hallmark of Parkinson's disease.[\[4\]](#) D1 receptors are a key component of the "direct pathway" of motor control in the basal ganglia. Imaging D1 receptor availability with (R)-[\[123I\]TISCH](#) can therefore provide an indirect measure of the integrity of this pathway and the extent of neurodegeneration.[\[3\]](#)[\[5\]](#) In Alzheimer's disease, changes in dopaminergic signaling have been linked to cognitive and non-cognitive symptoms, and studies have shown alterations in D1 receptor expression in the cortex.[\[6\]](#)[\[7\]](#)



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Caption: Dopaminergic Synapse and (R)-**TISCH** Binding. (Within 100 characters)

Quantitative Data

The following tables summarize the key quantitative data for (R)-**TISCH** based on available literature.

Table 1: In Vitro Binding Affinity and Selectivity

Parameter	Value	Species	Tissue	Radioactive Ligand	Reference
Kd	0.21 ± 0.03 nM	Rat	Striatum	R(+)-[¹²⁵ I]TISCH	[1][11]
Rank Order of Potency (D1 Receptor)	SCH 23390 > (+/-)-TISCH > (+)-butaclamol = (+/-)-FISCH >> WB4101 = spiperone > dopamine, serotonin, (+/-)-propranolol, and naloxone	Rat	Striatum	R(+)-[¹²⁵ I]TISCH	[1][11]

Table 2: In Vivo Brain Uptake and Biodistribution in Rats

Time Post-Injection	% Injected Dose per Whole Brain	Striatum/Cerebellum Ratio	Radioactive Ligand	Reference
2 min	2.20	-	R(+)-[¹²⁵ I]TISCH	[1][11]
60 min	0.57	12	R(+)-[¹²⁵ I]TISCH	[1][11]

Table 3: Radiation Dosimetry in Humans

Organ	Absorbed Dose (rad/mCi)	Absorbed Dose (μGy/MBq)	Radioactive Ligand	Reference
Proximal Colon	~0.67	~180	[¹²³ I]TISCH	[12]

Experimental Protocols

Synthesis and Resolution of (R)-TISCH

The synthesis of (R)-**TISCH** is a multi-step process that involves the resolution of a racemic intermediate.[1][2][13]

Materials:

- (±)-7-chloro-8-methoxy-1-(3'-bromophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Camphor sulfonic acid
- Tributyltin chloride
- Iodine
- Boron tribromide

Procedure:

- Resolution of the Racemic Intermediate: The racemic O-methyl, 3'-bromo derivative of **TISCH** is resolved using diastereomeric camphor sulfonate salt crystallization.
- Stannylation: The resolved bromo-intermediate is converted to the 3'-tributyltin derivative.
- Iodination: The tributyltin intermediate is treated with iodine in chloroform to yield the iodinated compound.
- O-Demethylation: The methoxy group is removed using a demethylating agent like boron tribromide to yield the final (R)-**TISCH** product.
- Purification: The final product is purified using high-performance liquid chromatography (HPLC).

Radiolabeling with Iodine-123

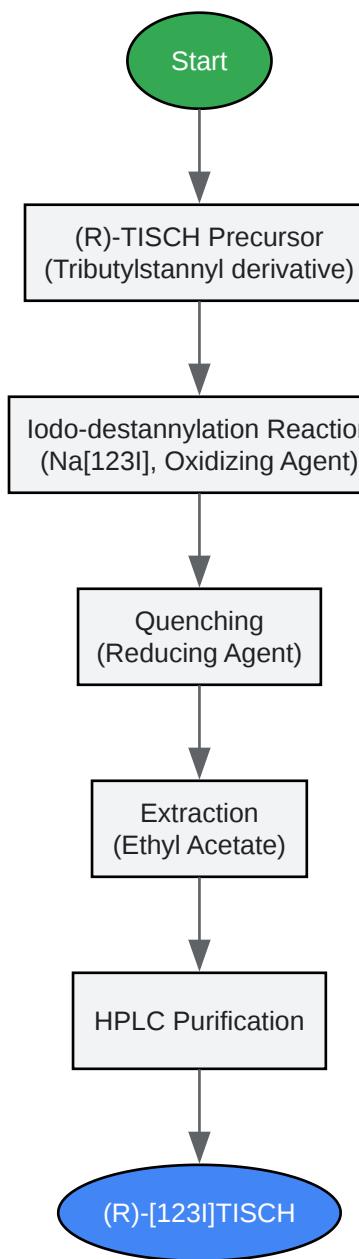
(R)-[¹²³I]**TISCH** is typically prepared by an iodo-destannylation reaction.[2][13]

Materials:

- (R)-7-chloro-8-hydroxy-1-(3'-tributylstannylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (precursor)
- Sodium [¹²³I]iodide
- Hydrogen peroxide (oxidizing agent)
- Sodium bisulfite (quenching agent)
- Ethyl acetate
- HPLC system for purification

Procedure:

- The precursor is dissolved in a suitable solvent.
- Sodium [¹²³I]iodide is added, followed by the addition of an oxidizing agent (e.g., hydrogen peroxide) to initiate the iodo-destannylation reaction.
- The reaction is quenched with a reducing agent (e.g., sodium bisulfite).
- The reaction mixture is neutralized and the product is extracted with an organic solvent like ethyl acetate.
- The radiolabeled (R)-[¹²³I]TISCH is purified using reverse-phase HPLC.



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Caption: Radiolabeling Workflow for (R)-[123I]TISCH. (Within 100 characters)

In Vivo SPECT Imaging Protocol (Non-human Primate)

The following is a general protocol for SPECT imaging in non-human primates, which can be adapted for other species.

Animal Preparation:

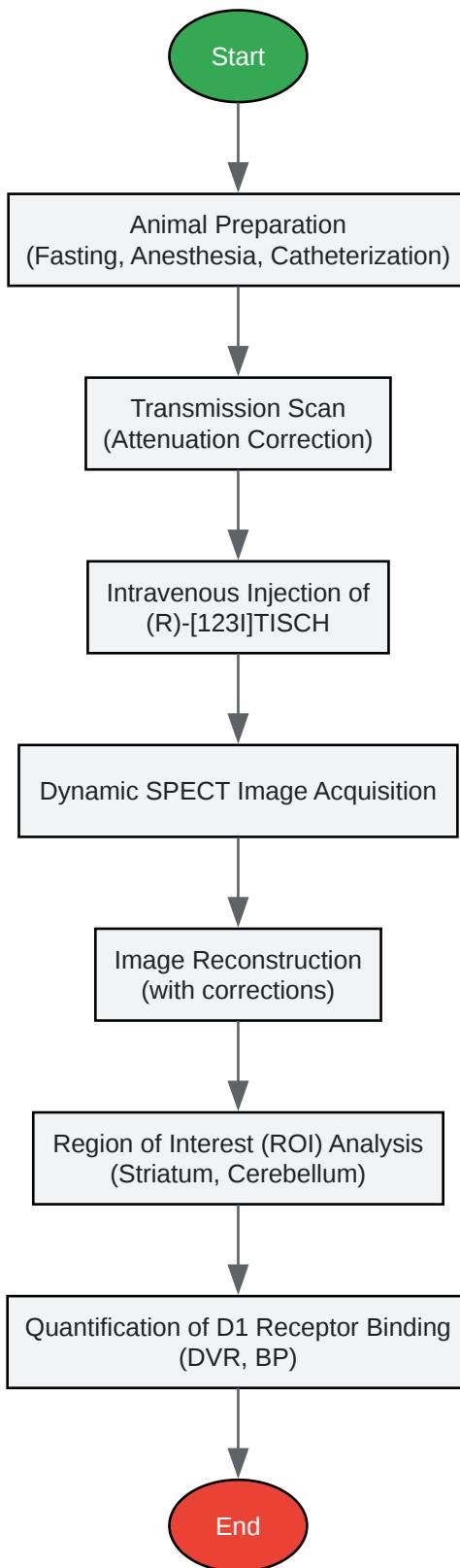
- The animal is fasted overnight.
- Anesthesia is induced and maintained throughout the imaging procedure.
- A catheter is placed for intravenous administration of the radiotracer.

Image Acquisition:

- A baseline transmission scan is acquired for attenuation correction.
- A bolus of (R)-[¹²³I]**TISCH** is administered intravenously.
- Dynamic SPECT images are acquired for a specified duration (e.g., 120 minutes).
- For blocking studies, a D1 antagonist such as SCH 23390 can be administered prior to the radiotracer to confirm the specificity of the signal.

Image Analysis:

- Images are reconstructed with corrections for attenuation, scatter, and radioactive decay.
- Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) and a reference region with low D1 receptor density (e.g., cerebellum).
- The specific binding is quantified, often as the distribution volume ratio (DVR) or binding potential (BP), calculated from the time-activity curves of the ROIs.



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Caption: In Vivo SPECT Imaging Workflow. (Within 100 characters)

Applications in Neurodegenerative Diseases

Parkinson's Disease (PD)

The primary application of (R)-**TISCH** in neurodegenerative disease imaging is in the study of Parkinson's disease.^[4] PET and SPECT imaging with D1 receptor ligands can reveal the loss of these receptors in the striatum, which correlates with the degeneration of dopaminergic neurons.^{[3][5]} This can aid in the early and differential diagnosis of PD from other parkinsonian syndromes.

Alzheimer's Disease (AD)

While not a primary imaging target in AD, the dopaminergic system is implicated in the cognitive and behavioral symptoms of the disease.^[6] Studies have shown a reduction in D1 receptor expression in the frontal cortex of AD patients.^{[6][7]} (R)-**TISCH** imaging could, therefore, be used to investigate the role of dopaminergic dysfunction in AD and to explore novel therapeutic strategies.

Lewy Body Dementia (LBD)

LBD shares pathological features with both Parkinson's and Alzheimer's diseases. Functional neuroimaging can be a valuable tool in differentiating LBD from other dementias.^{[8][9][10]} Given the significant dopaminergic deficit in LBD, imaging D1 receptors with (R)-**TISCH** could provide important diagnostic information.

Conclusion

(R)-**TISCH** is a potent and selective radioligand for the *in vivo* imaging of D1 dopamine receptors. Its application extends to the field of neurodegenerative diseases, where it serves as a valuable tool for understanding the role of the dopaminergic system in conditions such as Parkinson's disease, Alzheimer's disease, and Lewy body dementia. The detailed protocols and quantitative data presented in this guide are intended to support researchers and clinicians in utilizing (R)-**TISCH** to its full potential in advancing our understanding and treatment of these devastating disorders.

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